2'-Fluoro-4'-methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
2’-Fluoro-4’-methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluoro group at the 2’ position, a methyl group at the 4’ position, a nitro group at the 5 position, and a carboxylic acid group at the 3 position on the biphenyl structure. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the reaction can lead to the formation of new carbon-carbon bonds , which can significantly alter the structure and function of organic molecules.
Result of Action
The ability of this compound to form new carbon-carbon bonds via suzuki–miyaura coupling reactions suggests that it could potentially be used to synthesize a wide range of organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-4’-methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid typically involves a multi-step process starting from commercially available precursors. One common synthetic route includes the following steps:
Industrial Production Methods
Industrial production of 2’-Fluoro-4’-methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-4’-methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) in an alcoholic solvent.
Major Products Formed
Scientific Research Applications
2’-Fluoro-4’-methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
2’-Fluoro-4’-methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid can be compared with other similar compounds, such as:
2-Fluoro-5-nitrobenzoic acid: Lacks the biphenyl structure and methyl group, resulting in different chemical properties and reactivity.
4-Fluoro-2-methoxy-5-nitroaniline: Contains a methoxy group instead of a carboxylic acid group, leading to different biological activity and applications.
2’-Bromo-2-fluoro-5-nitro-1,1’-biphenyl:
The unique combination of functional groups in 2’-Fluoro-4’-methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(2-fluoro-4-methylphenyl)-5-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-8-2-3-12(13(15)4-8)9-5-10(14(17)18)7-11(6-9)16(19)20/h2-7H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTQUDUAOZOQTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689213 |
Source
|
Record name | 2'-Fluoro-4'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261970-42-6 |
Source
|
Record name | 2'-Fluoro-4'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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